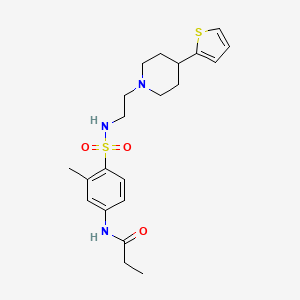

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

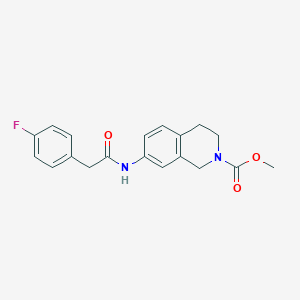

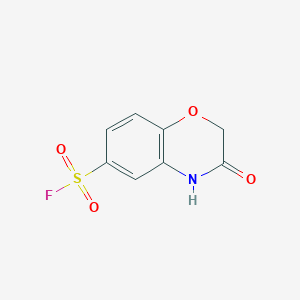

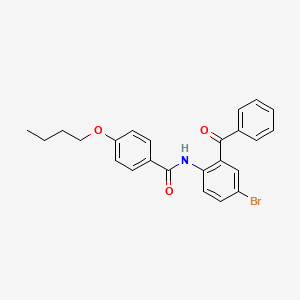

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide, often referred to as Thiopropamine , is a chemical compound. Its molecular formula is C7H11NS , and it has a molar mass of 141.23 g/mol . Structurally, it contains a thiophene ring, a piperidine moiety, and a sulfamoyl group. Thiopropamine is an analogue of amphetamine, where the phenyl ring in amphetamine is replaced by thiophene. It exhibits stimulant effects similar to amphetamine but with approximately one-third of the potency .

Molecular Structure Analysis

The compound’s molecular structure consists of a central thiophene ring, a piperidine ring, and a propionamide group. The N-methyl and thiophen-3-yl analogues of thiopropamine are also known and exhibit slightly higher potency than thiopropamine itself . Understanding the three-dimensional arrangement of these functional groups is crucial for predicting its interactions with biological targets.

Applications De Recherche Scientifique

Drug Discovery

This compound’s structure is similar to that of 1,2,3-triazoles , which are known for their broad applications in drug discovery . The triazole ring is a common feature in many pharmaceuticals due to its high chemical stability and ability to mimic peptide bonds. The compound could potentially be used to develop new drugs with improved pharmacokinetics and pharmacodynamics.

Organic Synthesis

The structural features of this compound, particularly the presence of a thiophene ring, make it a valuable intermediate in organic synthesis . It can be used to synthesize complex molecules with potential applications in medicinal chemistry and materials science.

Polymer Chemistry

Compounds with sulfamoyl and phenyl groups have been utilized in polymer chemistry to create novel materials with specific properties . This compound could contribute to the development of new polymers with unique thermal and mechanical characteristics.

Supramolecular Chemistry

The ability of this compound to form hydrogen bonds and its aromatic character can be exploited in supramolecular chemistry . It can be used to create molecular assemblies that have potential applications in nanotechnology and molecular electronics.

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule, which can enhance or modify its function. The compound’s reactive groups, such as the sulfamoyl and amide, make it suitable for bioconjugation applications . This could be particularly useful in targeted drug delivery systems.

Fluorescent Imaging

Compounds containing thiophene rings have been used in fluorescent imaging due to their ability to emit light when excited . This compound could be modified to serve as a fluorescent probe in biological research, aiding in the visualization of cellular processes.

Mécanisme D'action

Target of Action

The primary target of this compound is the norepinephrine-dopamine reuptake system . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can result in various physiological effects.

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways. By inhibiting the reuptake of these neurotransmitters, it can influence various downstream effects related to mood, attention, and reward systems .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are somewhat similar to methamphetamine . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on norepinephrine and dopamine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, it can enhance neuronal signaling and lead to changes in mood, attention, and reward-related behaviors .

Propriétés

IUPAC Name |

N-[3-methyl-4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S2/c1-3-21(25)23-18-6-7-20(16(2)15-18)29(26,27)22-10-13-24-11-8-17(9-12-24)19-5-4-14-28-19/h4-7,14-15,17,22H,3,8-13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYGLNHMNOLBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B3007814.png)

![2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3007817.png)

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B3007823.png)

![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)

![2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007825.png)